(4E)-4-[1-benzofuran-2-yl(hydroxy)methylidene]-1-(5-methyl-1,2-oxazol-3-yl)-5-(4-propoxyphenyl)pyrrolidine-2,3-dione
CAS No.:
Cat. No.: VC16264174
Molecular Formula: C26H22N2O6
Molecular Weight: 458.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C26H22N2O6 |
|---|---|
| Molecular Weight | 458.5 g/mol |
| IUPAC Name | 3-(1-benzofuran-2-carbonyl)-4-hydroxy-1-(5-methyl-1,2-oxazol-3-yl)-2-(4-propoxyphenyl)-2H-pyrrol-5-one |
| Standard InChI | InChI=1S/C26H22N2O6/c1-3-12-32-18-10-8-16(9-11-18)23-22(24(29)20-14-17-6-4-5-7-19(17)33-20)25(30)26(31)28(23)21-13-15(2)34-27-21/h4-11,13-14,23,30H,3,12H2,1-2H3 |
| Standard InChI Key | LFWSAMPENLOPQA-UHFFFAOYSA-N |
| Canonical SMILES | CCCOC1=CC=C(C=C1)C2C(=C(C(=O)N2C3=NOC(=C3)C)O)C(=O)C4=CC5=CC=CC=C5O4 |
Introduction
Structural Elucidation and Molecular Properties
Core Architecture and Substituent Analysis
The molecule’s scaffold centers on a pyrrolidine-2,3-dione ring, a five-membered lactam-lactone hybrid system. Key substituents include:
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Benzofuran-2-yl(hydroxy)methylidene group: A planar, conjugated system contributing to π-π stacking interactions and hydrogen-bonding capacity .
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5-Methyl-1,2-oxazol-3-yl: A heterocyclic ring with potential metabolic stability and ligand-receptor interaction capabilities .
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4-Propoxyphenyl: A lipophilic aryl ether group influencing solubility and membrane permeability .
The (4E) configuration denotes the spatial orientation of the hydroxymethylidene group relative to the benzofuran moiety, critical for stereoselective interactions .
Table 1: Molecular Properties
Data derived from structural analogs and computational models indicate moderate lipophilicity (logP ~3.5), suggesting balanced membrane permeability and aqueous solubility . The polar surface area (~98 Ų) aligns with compounds exhibiting moderate blood-brain barrier penetration .
Synthetic Methodologies
Retrosynthetic Analysis
Synthesis likely involves multi-step routes:
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Pyrrolidine-2,3-dione core formation: Via cyclocondensation of γ-keto acids with amines or through [3+2] cycloadditions .
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Benzofuran introduction: Pd-catalyzed coupling or nucleophilic aromatic substitution to attach the benzofuran moiety .
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Oxazole ring construction: Using Hantzsch-type reactions with ethyl acetoacetate and hydroxylamine .
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4-Propoxyphenyl incorporation: Ullmann or Buchwald-Hartwig amination for aryl ether formation .
Critical challenges include controlling stereochemistry at the hydroxymethylidene group and minimizing side reactions during oxazole synthesis .
Physicochemical and Pharmacokinetic Profiling
Solubility and Stability
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Aqueous Solubility: Estimated at <10 µg/mL due to high logP and aromaticity .
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Metabolic Stability: The oxazole ring may resist cytochrome P450 oxidation, enhancing half-life .
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Photostability: Benzofuran’s conjugated system could confer susceptibility to UV-induced degradation .
Table 2: Predicted ADME Parameters
| Parameter | Value |
|---|---|
| Caco-2 Permeability | 12.5 × 10⁻⁶ cm/s |
| Plasma Protein Binding | 89–92% |
| CYP3A4 Inhibition | Moderate (IC₅₀ ~15 µM) |
| Half-Life (Human) | ~8.7 hours |
Comparative Analysis with Structural Analogs
Table 3: Activity Comparison of Pyrrolidine-2,3-dione Derivatives
| Compound | Target | IC₅₀/EC₅₀ |
|---|---|---|
| This compound | PPARγ (predicted) | ~250 nM |
| MLS003902963 | RORγt | 61 nM |
| 3448-7646 | Sodium Channels | 65.7 mg/kg |
The 4-propoxyphenyl group in this compound may enhance selectivity over sodium channels compared to bromophenyl analogs .
Challenges and Future Directions
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Stereochemical Control: Asymmetric synthesis strategies are needed to isolate enantiomers for activity profiling .
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In Vivo Validation: Pharmacodynamic studies in diabetic or inflammatory models are warranted .
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Formulation Optimization: Nanocrystal or lipid-based delivery systems could improve bioavailability .
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